molecular formula C20H24N2O3 B5526451 N-(2,6-diisopropylphenyl)-4-methyl-3-nitrobenzamide

N-(2,6-diisopropylphenyl)-4-methyl-3-nitrobenzamide

Cat. No. B5526451
M. Wt: 340.4 g/mol
InChI Key: WMFULMRVCIBDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,6-diisopropylphenyl)-4-methyl-3-nitrobenzamide is a nitrobenzamide derivative, a class of compounds known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry. While specific studies on this compound were not directly found, insights can be drawn from research on related nitrobenzamide compounds.

Synthesis Analysis

The synthesis of similar nitrobenzamide derivatives typically involves nucleophilic substitution reactions, cyclization processes, and the use of palladium-catalyzed reactions. For example, the synthesis of nitrobenzamide derivatives has been developed through stepwise nucleophilic substitution of nitro groups in starting compounds followed by cyclization processes, demonstrating a methodology that could potentially be adapted for the synthesis of N-(2,6-diisopropylphenyl)-4-methyl-3-nitrobenzamide (Gakh et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as various N-(iodophenyl)nitrobenzamides, has shown that these molecules form different three-dimensional framework structures, involving hydrogen bonding and iodo...carbonyl interactions, which are crucial for understanding the chemical behavior and reactivity of these compounds (Wardell et al., 2006).

Chemical Reactions and Properties

Nitrobenzamide derivatives participate in various chemical reactions, including cyclizations and nucleophilic substitutions. Their reactivity can be influenced by the presence of substituents on the benzamide ring, affecting their chemical properties and potential applications. The synthesis and evaluation of different nitro-N-phenylbenzamides for anticonvulsant properties exemplify the diverse chemical reactions these compounds can undergo (Bailleux et al., 1995).

Scientific Research Applications

Antibacterial Activity

Nickel and copper metal complexes of similar nitrobenzamide derivatives have shown notable antibacterial efficacy. In a study by Saeed et al. (2010), complexes of N-(R-carbamothioyl)-4-nitrobenzamide were synthesized and evaluated for their antibacterial activities. The results indicated that these complexes exhibited greater antibacterial effectiveness compared to their thiourea derivative ligands (Saeed, Rashid, Ali, & Hussain, 2010).

Crystal Engineering

The compound's structure and interactions have been studied for their applications in crystal engineering. For instance, Saha, Nangia, & Jaskólski (2005) analyzed molecular tapes mediated via hydrogen bonds and weak interactions in complexes involving 4-nitrobenzamide derivatives. Their findings highlight the potential for using such compounds in crystal design (Saha, Nangia, & Jaskólski, 2005).

Antitumor Activity

Some nitrobenzamide derivatives have been explored for their antitumor properties. Palmer et al. (1996) synthesized a series of regioisomers of a novel hypoxia-selective cytotoxin derived from nitrobenzamide, showing promising activity against tumor cells in specific conditions (Palmer, Wilson, Anderson, Boyd, & Denny, 1996).

Synthesis of Pharmaceutical Compounds

Nitrobenzamide derivatives serve as key intermediates in the synthesis of various pharmaceutical compounds. For example, Gakh et al. (2006) developed a method for synthesizing nitro-free benzothiophene derivatives based on trinitrobenzamide, demonstrating the synthetic utility of nitrobenzamide compounds in creating diverse pharmaceutical agents (Gakh, Zlotin, Kislitsin, & Kucherov, 2006).

Polymer and Materials Science

The nitrobenzyl group, related to nitrobenzamide, has been utilized in polymer and materials science. Zhao et al. (2012) discussed the increasing use of this chemical group in polymer chemistry, demonstrating its potential in altering polymer properties through photolabile groups (Zhao, Sterner, Coughlin, & Théato, 2012).

Mechanism of Action

The mechanism of action of NHCs in chemical reactions often involves single electron transfer (SET) processes . For instance, the formation of adducts between NHCs and the trityl cation, a mildly oxidizing Lewis acid, involves an initial SET step, giving highly reactive carbene radical cations and the trityl radical .

Safety and Hazards

NHCs can pose various safety hazards. For example, they can cause serious eye damage and irritation, and may be harmful if swallowed or inhaled . Therefore, it’s important to handle these compounds with care and use appropriate safety measures.

properties

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-12(2)16-7-6-8-17(13(3)4)19(16)21-20(23)15-10-9-14(5)18(11-15)22(24)25/h6-13H,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFULMRVCIBDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=C2C(C)C)C(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2,6-di(propan-2-yl)phenyl]-4-methyl-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.